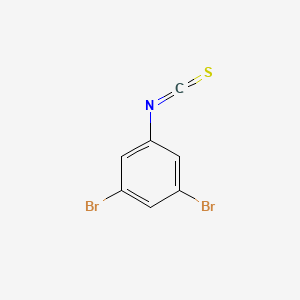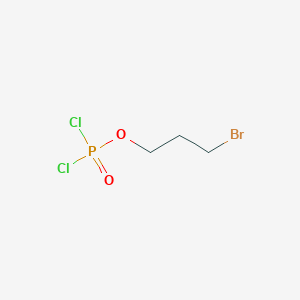
3-Bromopropyl phosphorodichloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromopropyl phosphorodichloridate is an organophosphorus compound with the molecular formula C3H7BrCl2O2P. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and phosphorodichloridate groups, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
3-Bromopropyl phosphorodichloridate can be synthesized through several methods. One common route involves the reaction of 3-bromopropanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically proceeds as follows:
3-Bromopropanol+Phosphorus Oxychloride→3-Bromopropyl Phosphorodichloridate+Hydrogen Chloride
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
3-Bromopropyl phosphorodichloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-bromopropanol and phosphoric acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at room temperature.
Hydrolysis: This reaction is usually performed in aqueous media at ambient temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide (H2O2) or lithium aluminum hydride (LiAlH4), are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of this compound.
Hydrolysis: The primary products are 3-bromopropanol and phosphoric acid.
Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.
科学的研究の応用
3-Bromopropyl phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the development of novel pharmaceuticals, particularly those targeting enzymes and receptors involved in metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and polymer additives.
作用機序
The mechanism of action of 3-bromopropyl phosphorodichloridate involves its reactivity with nucleophiles. The compound’s electrophilic phosphorus center readily reacts with nucleophilic species, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of phosphoramidates and phosphonates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
3-Bromopropyltriphenylphosphonium Bromide: This compound is similar in structure but contains a triphenylphosphonium group instead of phosphorodichloridate. It is used in different applications, such as phase-transfer catalysis and as a reagent in organic synthesis.
Diethyl (3-Bromopropyl)phosphonate: This compound has a diethyl phosphonate group and is used as a reagent in the synthesis of various organophosphorus compounds.
Uniqueness
3-Bromopropyl phosphorodichloridate is unique due to its dual reactivity, with both bromine and phosphorodichloridate groups available for chemical transformations
特性
分子式 |
C3H6BrCl2O2P |
|---|---|
分子量 |
255.86 g/mol |
IUPAC名 |
1-bromo-3-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C3H6BrCl2O2P/c4-2-1-3-8-9(5,6)7/h1-3H2 |
InChIキー |
IJYVSIRZSSMJJJ-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)(Cl)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


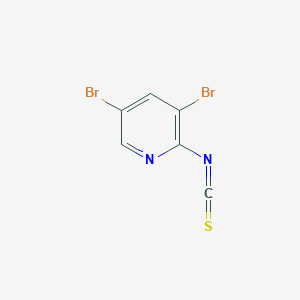
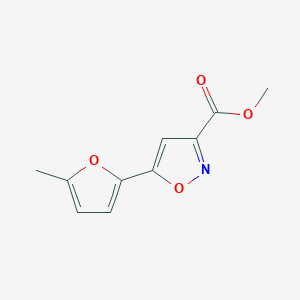
![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)

![3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696175.png)
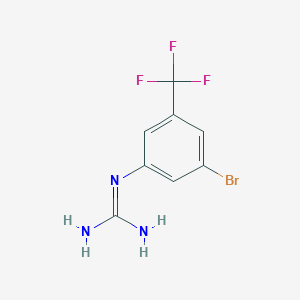
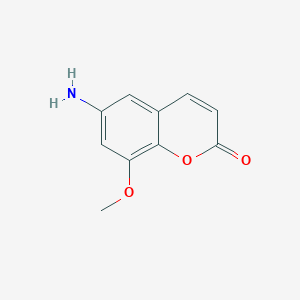

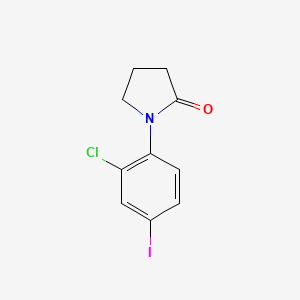
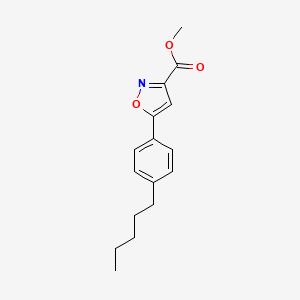
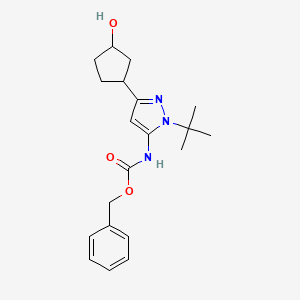
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
